Propan-2-yl diprop-2-en-1-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl diprop-2-en-1-ylcarbamate is a chemical compound with the molecular formula C8H15NO2 It is known for its unique structure, which includes both isopropyl and allyl groups attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl diprop-2-en-1-ylcarbamate typically involves the reaction of isopropyl alcohol with allyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage. The reaction conditions often include moderate temperatures and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl diprop-2-en-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions may yield amine derivatives or other reduced forms.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated carbamates, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized carbamates.
Scientific Research Applications
Propan-2-yl diprop-2-en-1-ylcarbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of polymers, coatings, and other industrial materials due to its reactivity and versatility.
Mechanism of Action
The mechanism by which propan-2-yl diprop-2-en-1-ylcarbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl carbamate: Lacks the allyl group, resulting in different reactivity and applications.
Diprop-2-en-1-yl carbamate: Contains two allyl groups, which may enhance its reactivity in certain reactions.
Isopropyl allyl ether: Similar structure but lacks the carbamate group, leading to different chemical properties.
Uniqueness
Propan-2-yl diprop-2-en-1-ylcarbamate is unique due to the presence of both isopropyl and allyl groups attached to a carbamate moiety. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
25070-72-8 |
---|---|
Molecular Formula |
C10H17NO2 |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
propan-2-yl N,N-bis(prop-2-enyl)carbamate |
InChI |
InChI=1S/C10H17NO2/c1-5-7-11(8-6-2)10(12)13-9(3)4/h5-6,9H,1-2,7-8H2,3-4H3 |
InChI Key |
FHODYUORLQTEQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)N(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.